molecular formula C14H23NO3S B225672 4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide

4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide

Katalognummer B225672
Molekulargewicht: 285.4 g/mol
InChI-Schlüssel: WQNGLHYMAWHJHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide, also known as EDDMBS, is a sulfonamide compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Wirkmechanismus

The mechanism of action of 4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the formation of a complex with metal ions, which leads to a change in its fluorescence properties. This complex formation can also result in the inhibition of enzymes that are involved in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of metalloproteases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition can lead to the prevention of cancer metastasis and other diseases that involve the breakdown of extracellular matrix proteins. This compound has also been found to have antioxidant properties, which can protect against oxidative stress and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide has several advantages for lab experiments, including its high selectivity and sensitivity for metal ions, its ability to detect metal ions in biological systems, and its potential as a therapeutic agent for the treatment of various diseases. However, there are also limitations to its use in lab experiments, including its toxicity and the need for specialized equipment to detect its fluorescence properties.

Zukünftige Richtungen

There are several future directions for research on 4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide. One area of research is the development of new fluorescent probes based on this compound for the detection of metal ions and other biological molecules. Another area of research is the investigation of this compound as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesemethoden

4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide is synthesized through a multistep process starting with the reaction of 4-nitrobenzenesulfonyl chloride with diethylamine, followed by the reaction of the resulting product with 2,5-dimethylphenol and ethyl iodide. The final product is purified through recrystallization and characterized through various analytical techniques such as NMR, IR, and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide has been studied extensively for its potential applications in scientific research. One of its main applications is as a fluorescent probe for the detection of metal ions in biological systems. It has also been used as a fluorescent probe for the detection of nitric oxide and hydrogen sulfide. Additionally, this compound has been investigated for its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

Eigenschaften

Molekularformel

C14H23NO3S

Molekulargewicht

285.4 g/mol

IUPAC-Name

4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C14H23NO3S/c1-6-15(7-2)19(16,17)14-10-11(4)13(18-8-3)9-12(14)5/h9-10H,6-8H2,1-5H3

InChI-Schlüssel

WQNGLHYMAWHJHU-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1C)OCC)C

Kanonische SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1C)OCC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.